molecular formula C9H4BrClN2O B12828003 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole

Cat. No.: B12828003
M. Wt: 271.50 g/mol
InChI Key: GIRHYLDFRINVFJ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is a heterocyclic compound that features a fused benzofuran and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, followed by cyclization reactions facilitated by catalysts or specific reagents. For instance, the use of oxalyl chloride and N,N-dimethylformamide (DMF) under vigorous stirring conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and the use of efficient catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in biological activity. For instance, the compound may interact with enzymes or receptors, altering their function and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is unique due to its fused benzofuran and pyrazole ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H4BrClN2O

Molecular Weight

271.50 g/mol

IUPAC Name

5-bromo-3-chloro-2H-[1]benzofuro[3,2-c]pyrazole

InChI

InChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13)

InChI Key

GIRHYLDFRINVFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl

Origin of Product

United States

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